Scolymoside Demonstrates Direct Anticoagulant Activity Not Reported for Luteolin-7-O-glucoside
Scolymoside exhibits measurable anticoagulant and antiplatelet activities that are structurally dependent on its rutinoside moiety and have not been documented for simpler luteolin glucosides such as luteolin-7-O-glucoside (cynaroside). Treatment of human endothelial cells with scolymoside resulted in prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) in a concentration-dependent manner [1]. Scolymoside also directly inhibited thrombin and activated factor X (FXa) activities in cell-free enzymatic assays [1].
| Evidence Dimension | Anticoagulant activity (in vitro clotting assays) |
|---|---|
| Target Compound Data | Prolonged aPTT and PT; inhibited thrombin and FXa activities and production; inhibited thrombin-catalyzed fibrin polymerization and platelet aggregation |
| Comparator Or Baseline | Luteolin-7-O-glucoside (cynaroside): No anticoagulant activity reported in available literature |
| Quantified Difference | Activity unique to scolymoside among luteolin-7-O-glycosides; not observed for cynaroside in comparable studies |
| Conditions | Human umbilical vein endothelial cells (HUVECs) treated with TNF-α; cell-free thrombin and FXa activity assays; mouse in vivo thrombosis models |
Why This Matters
For researchers investigating flavonoid-based antithrombotic agents or evaluating cardiovascular safety profiles of luteolin derivatives, scolymoside represents the only luteolin-7-O-glycoside with documented direct anticoagulant activity, making it the essential selection for such applications.
- [1] Yoon EK, Ku SK, Lee W, et al. Anticoagulant and antiplatelet activities of scolymoside. Korean J Pharmacogn. 2015;46(2):123-132. View Source
